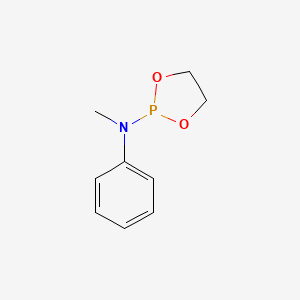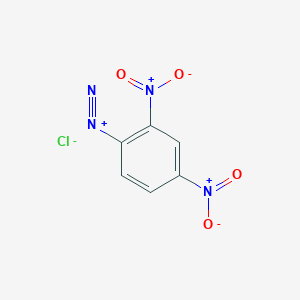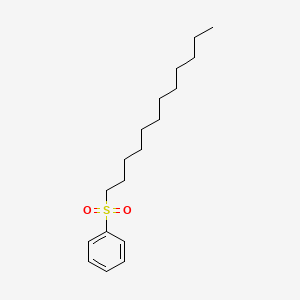
Benzene, (dodecylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (dodecylsulfonyl)-, also known as dodecylbenzenesulfonic acid, is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by a benzene ring substituted with a dodecyl (C12H25) group and a sulfonic acid group (SO3H). This compound is widely used in various industrial applications, particularly as a surfactant in detergents and cleaning products due to its excellent emulsifying and foaming properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, (dodecylsulfonyl)-, typically involves the sulfonation of dodecylbenzene. The process can be carried out using concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is usually conducted under controlled temperature conditions to ensure the formation of the desired sulfonic acid derivative .
Industrial Production Methods: In industrial settings, the production of benzene, (dodecylsulfonyl)-, is often achieved through continuous sulfonation processes. Dodecylbenzene is reacted with sulfur trioxide in a falling film reactor, followed by neutralization with sodium hydroxide to produce the sodium salt of dodecylbenzenesulfonic acid, which is commonly used in detergents .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, (dodecylsulfonyl)-, primarily undergoes electrophilic substitution reactions due to the presence of the aromatic benzene ring. Common reactions include sulfonation, nitration, and halogenation. The sulfonic acid group can also participate in various reactions, such as neutralization and esterification .
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide or concentrated sulfuric acid, typically at elevated temperatures.
Nitration: Nitric acid in the presence of sulfuric acid.
Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Sulfonation: Formation of dodecylbenzenesulfonic acid.
Nitration: Formation of nitro-dodecylbenzene derivatives.
Halogenation: Formation of halogenated dodecylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (dodecylsulfonyl)-, has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants
Wirkmechanismus
The mechanism of action of benzene, (dodecylsulfonyl)-, is primarily attributed to its surfactant properties. The dodecyl group provides hydrophobic characteristics, while the sulfonic acid group imparts hydrophilic properties. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzene, (octylsulfonyl)-: Similar structure with an octyl group instead of a dodecyl group.
Benzene, (hexadecylsulfonyl)-: Contains a hexadecyl group, providing different surfactant properties.
Benzene, (butylsulfonyl)-: Features a shorter butyl group, affecting its solubility and emulsifying capabilities
Uniqueness: Benzene, (dodecylsulfonyl)-, is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in various applications. Its longer dodecyl chain provides enhanced emulsifying and foaming properties compared to shorter-chain analogs .
Eigenschaften
CAS-Nummer |
78904-63-9 |
|---|---|
Molekularformel |
C18H30O2S |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
dodecylsulfonylbenzene |
InChI |
InChI=1S/C18H30O2S/c1-2-3-4-5-6-7-8-9-10-14-17-21(19,20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
InChI-Schlüssel |
STOYPUWKTQLYDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


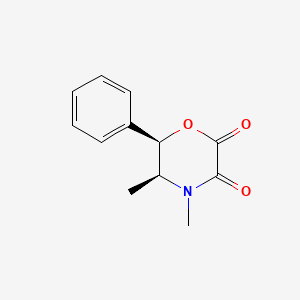
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
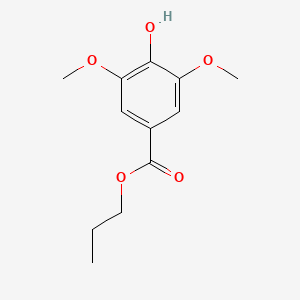
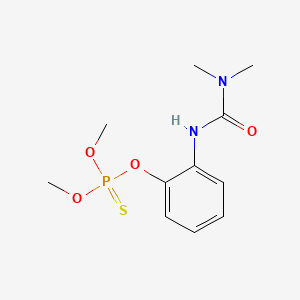
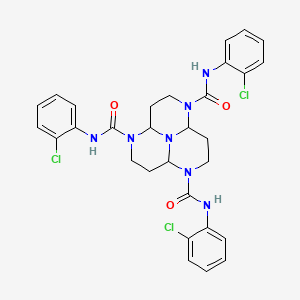
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)

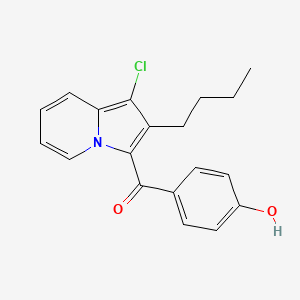
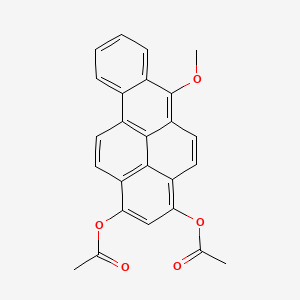
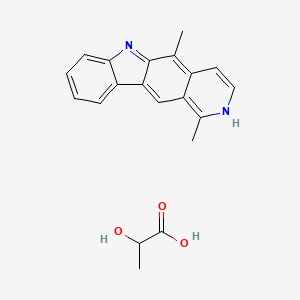
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
